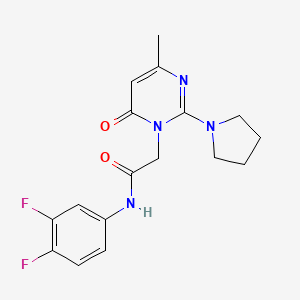![molecular formula C13H14ClN3O3S B2974311 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one CAS No. 2411266-05-0](/img/structure/B2974311.png)
2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes in the body that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one has been shown to have various biochemical and physiological effects. Studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce inflammation in the body by inhibiting the production of specific inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has been shown to have low toxicity levels, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of production.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one. One of the significant future directions is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, future research could focus on developing more efficient synthesis methods to increase the availability and reduce the cost of production of this compound.
Conclusion
In conclusion, 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one is a chemical compound that has potential applications in various scientific research fields. Its complex synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one is synthesized using a multi-step process. The first step involves the reaction of 2-chloroacetophenone with thiourea to form a thiourea derivative. The second step involves the reaction of the thiourea derivative with hydrazine hydrate to form a hydrazone derivative. The third step involves the reaction of the hydrazone derivative with morpholine to form the final product, 2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
Propiedades
IUPAC Name |
2-chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-8(14)13(18)17-4-5-19-7-9(17)12-15-11(16-20-12)10-3-2-6-21-10/h2-3,6,8-9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXLJRIWKJKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)morpholino)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2974231.png)
![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)
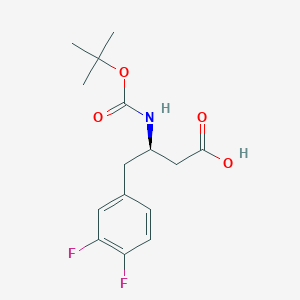
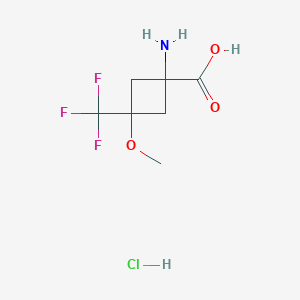


![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)
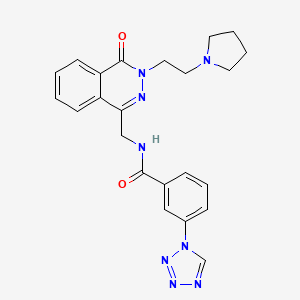

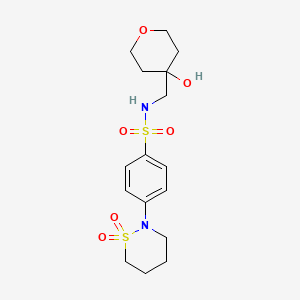
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)
![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
